molecular formula C27H34Cl3N5O2 B10855426 Zelnecirnon CAS No. 2366152-15-8

Zelnecirnon

Cat. No.: B10855426
CAS No.: 2366152-15-8
M. Wt: 566.9 g/mol
InChI Key: ANPSFQZLPNWKHR-PRZTZBHNSA-N
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Description

RPT193 is a potent and selective oral antagonist of the chemokine receptor CCR4. This compound is designed to inhibit the migration, function, and activation of T-helper type 2 cells, which play a crucial role in allergic inflammation. RPT193 has shown promise in treating conditions such as atopic dermatitis, asthma, and other inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RPT193 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes.

Industrial Production Methods: Industrial production of RPT193 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: RPT193 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

RPT193 has a wide range of scientific research applications:

Mechanism of Action

RPT193 exerts its effects by selectively inhibiting the chemokine receptor CCR4. This receptor is highly expressed on T-helper type 2 cells, which are involved in allergic inflammation. By blocking CCR4, RPT193 prevents the migration of these cells into inflamed tissues and reduces the secretion of inflammatory cytokines such as interleukin-5, interleukin-4, and interleukin-13 .

Comparison with Similar Compounds

    AZD2098: Another CCR4 antagonist with similar inhibitory effects on T-helper type 2 cell migration.

    GSK2239633: A CCR4 antagonist with comparable potency in reducing chemotaxis of T-helper type 2 cells.

Uniqueness of RPT193: RPT193 has demonstrated greater potency against T-helper type 2 cell chemotaxis compared to previous CCR4 antagonists. It also shows a clean safety profile and is well-tolerated in clinical trials, making it a promising candidate for treating allergic and inflammatory diseases .

Properties

CAS No.

2366152-15-8

Molecular Formula

C27H34Cl3N5O2

Molecular Weight

566.9 g/mol

IUPAC Name

3-[(3R)-3-[1-[5-chloro-4-[[(1R)-1-(2,4-dichlorophenyl)ethyl]amino]-6-methylpyrimidin-2-yl]azetidin-3-yl]piperidin-1-yl]-1-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C27H34Cl3N5O2/c1-15(21-7-6-19(28)9-22(21)29)31-24-23(30)16(2)32-26(33-24)35-13-18(14-35)17-5-4-8-34(12-17)20-10-27(3,11-20)25(36)37/h6-7,9,15,17-18,20H,4-5,8,10-14H2,1-3H3,(H,36,37)(H,31,32,33)/t15-,17+,20?,27?/m1/s1

InChI Key

ANPSFQZLPNWKHR-PRZTZBHNSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)N2CC(C2)[C@H]3CCCN(C3)C4CC(C4)(C)C(=O)O)N[C@H](C)C5=C(C=C(C=C5)Cl)Cl)Cl

Canonical SMILES

CC1=C(C(=NC(=N1)N2CC(C2)C3CCCN(C3)C4CC(C4)(C)C(=O)O)NC(C)C5=C(C=C(C=C5)Cl)Cl)Cl

Origin of Product

United States

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